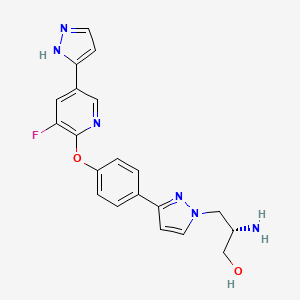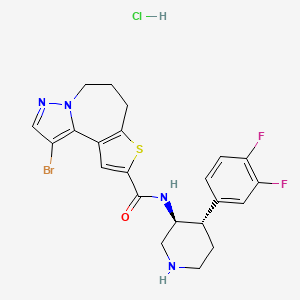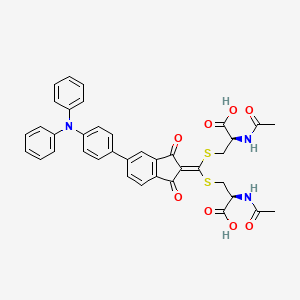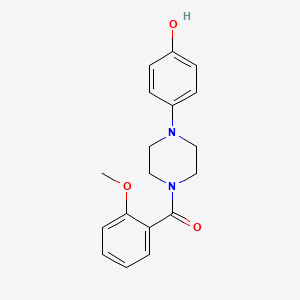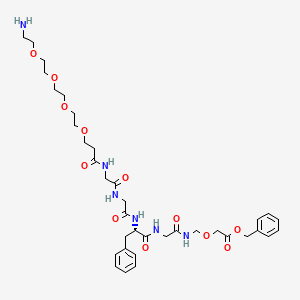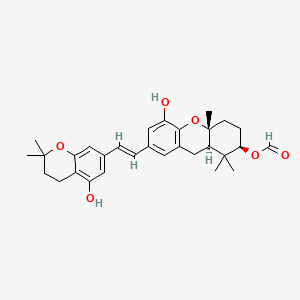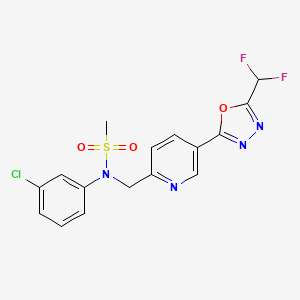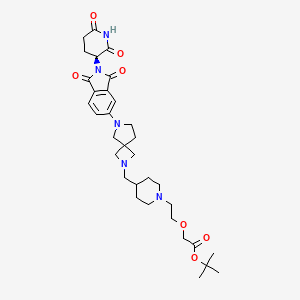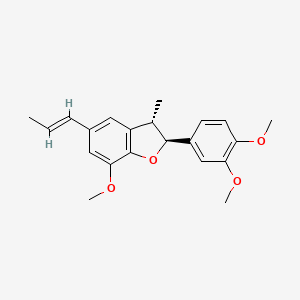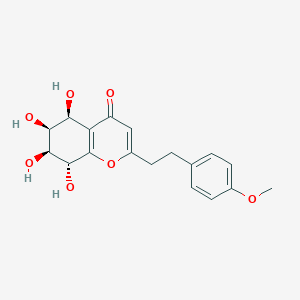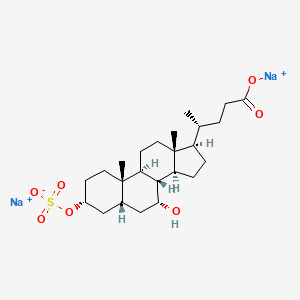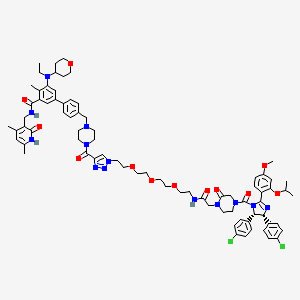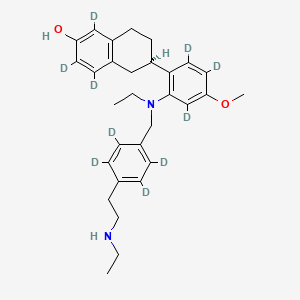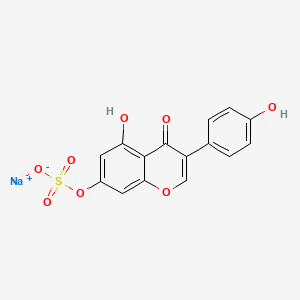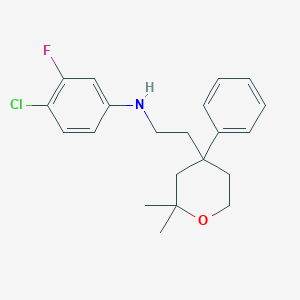
Icmt-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-13 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme plays a crucial role in the post-translational modification of proteins, particularly those involved in the Ras signaling pathway. By inhibiting ICMT, this compound has shown potential in various scientific research applications, especially in the field of cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: While specific industrial production methods for Icmt-IN-13 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions: Icmt-IN-13 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation and Reduction Reactions: Although less common, these reactions can occur under specific conditions using oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with modified functional groups, enhancing or altering the inhibitory activity of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool to study the inhibition of ICMT and its effects on protein modification.
Biology: Investigated for its role in modulating cellular processes, particularly those involving the Ras signaling pathway.
Wirkmechanismus
Icmt-IN-13 exerts its effects by specifically inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This inhibition prevents the post-translational modification of proteins involved in the Ras signaling pathway, leading to the mislocalization and inactivation of these proteins. As a result, cellular processes such as proliferation and survival are disrupted, making this compound a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: Developed by optimizing the structure of cysmethynil to enhance potency and selectivity.
Uniqueness of Icmt-IN-13: this compound stands out due to its specific inhibitory activity and the potential for therapeutic applications in cancer research. Its unique structure and mechanism of action make it a valuable tool for studying the role of ICMT in cellular processes and developing new therapeutic strategies .
Eigenschaften
Molekularformel |
C21H25ClFNO |
|---|---|
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoroaniline |
InChI |
InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-18(22)19(23)14-17/h3-9,14,24H,10-13,15H2,1-2H3 |
InChI-Schlüssel |
GVDDFRANKHNVIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)Cl)F)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


